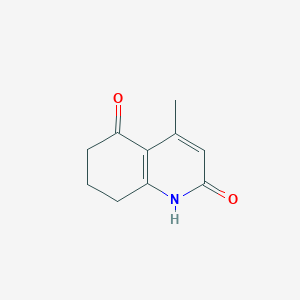

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-5-9(13)11-7-3-2-4-8(12)10(6)7/h5H,2-4H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZFYNGHMRAKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C(=O)CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from aniline derivatives, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ketone group can be reduced to form a hydroxyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydroquinoline derivative.

Scientific Research Applications

Neuroprotective Properties

Research indicates that derivatives of 2-hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A study identified several compounds with promising AChE inhibitory activity, including a derivative that demonstrated an IC50 value of 0.29 µM, highlighting its potential as a lead compound for Alzheimer's therapy . The structure-activity relationship (SAR) analysis suggested that modifications to the core structure could enhance selectivity and potency against human recombinant AChE .

Antiviral Activity

In addition to neuroprotective effects, compounds related to this compound have shown antiviral properties. For instance, certain derivatives demonstrated high inhibition rates against Hepatitis B virus (HBV) replication in vitro, indicating their potential as antiviral agents . This suggests that further exploration into their mechanisms could yield valuable insights for developing new antiviral therapies.

One-Pot Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of dihydroquinolinones. A notable approach involves one-pot synthesis using NCTDSS as a catalyst, which simplifies the reaction process and enhances yield . This method allows for the rapid generation of diverse analogs of this compound with varying functional groups that can be screened for biological activity.

Reaction Conditions and Yields

The synthesis typically involves reactions between phenolic compounds and β-diketones under specific conditions (e.g., reflux in ethanol). For example, one reported method achieved yields exceeding 90% when employing sodium tetrahydroborate in ethanol . Such high yields are crucial for scaling up production for further biological testing.

Inhibitory Effects on Cholinesterases

A case study evaluating various dihydroquinolinone derivatives revealed that while some exhibited weak inhibition against monoamine oxidases (MAOs), they were significantly more effective as AChE inhibitors . The findings underscore the importance of selecting appropriate targets when developing compounds aimed at treating neurodegenerative diseases.

Structure-Activity Relationship Insights

The SAR analysis conducted on these compounds indicated that specific substitutions on the quinolinone core could dramatically influence their biological activity. For instance, the introduction of branched isopropyl substituents was found to enhance AChE inhibition compared to simpler structures . These insights pave the way for rational drug design strategies aimed at optimizing therapeutic efficacy.

Data Summary Table

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, and DNA, leading to a range of biological effects. The hydroxyl and ketone groups might play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 7,8-Dihydroquinolin-5(6H)-one Derivatives

The dihydroquinolinone scaffold is versatile, with substitutions significantly altering biological and physicochemical properties. Below is a comparative analysis:

Key Observations :

Antibacterial Activity : The 2-hydroxy-4-methyl substitution in the target compound enhances activity against MRSA compared to biphenyl analogs (MIC = 1 µg/mL) . Electron-donating groups (e.g., -OH, -CH₃) likely improve target binding, while bulky substituents (e.g., biphenyl) reduce efficacy.

Neurological Applications: Unsubstituted dihydroquinolinones exhibit affinity for nicotinic receptors (α4β2), highlighting the scaffold's versatility .

Physicochemical Properties

- Stability: The partially saturated ring may reduce oxidation susceptibility relative to fully aromatic quinolines.

Biological Activity

2-Hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one is a compound belonging to the class of dihydroquinolines, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential as an inhibitor for various enzymes and its implications in therapeutic applications.

Biological Activity Overview

The biological activities of this compound include:

- Cholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the treatment of neurodegenerative diseases like Alzheimer's.

- Antimicrobial Properties : Investigations into its antibacterial and antiviral activities have shown promise against various pathogens.

- Antioxidant Activity : The compound has also been assessed for its capacity to scavenge free radicals, contributing to its potential use in treating oxidative stress-related conditions.

Cholinesterase Inhibition

Research indicates that derivatives of this compound exhibit significant inhibition of human recombinant acetylcholinesterase (hrAChE). One study reported that certain derivatives achieved an inhibition rate of 88–95% at a concentration of 10 µM, with IC50 values indicating potent activity (e.g., QN8 with IC50 = 0.29 µM) .

Table 1: Inhibition Potency of Selected Compounds

| Compound | hrAChE IC50 (µM) | hrBuChE IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| QN8 | 0.29 | 12.73 | 43.9 |

| DQN7 | 1.58 | Not specified | Not specified |

| QN9 | 0.96 | Not specified | Not specified |

The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoline core enhance AChE inhibition, indicating pathways for further optimization in drug development .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, specifically against Mycobacterium tuberculosis (M. tuberculosis). A recent study demonstrated that quinolinone derivatives exhibited good to excellent activity against various strains of M. tuberculosis, with some compounds outperforming standard treatments such as isoniazid .

Table 2: Antimicrobial Efficacy Against M. tuberculosis

| Compound ID | Activity Against M. tuberculosis |

|---|---|

| Compound A | Excellent |

| Compound B | Good |

| Compound C | Moderate |

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers. Preliminary results indicate that this compound may have significant potential as an antioxidant agent, although further studies are required to quantify these effects .

Case Studies

- Alzheimer's Disease Therapeutics : A study focusing on the inhibition of hrAChE by quinolinone derivatives highlighted the potential for these compounds in treating Alzheimer's disease by enhancing cholinergic neurotransmission .

- Antitubercular Activity : Another investigation into the anti-tubercular properties revealed that specific modifications to the quinoline structure could lead to enhanced efficacy against drug-resistant strains of M. tuberculosis, suggesting a promising avenue for new therapeutics .

Q & A

Q. What are efficient synthetic routes for 2-hydroxy-4-methyl-7,8-dihydroquinolin-5(6H)-one, and how can reaction yields be optimized?

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy in CDCl₃ is essential for confirming structural features like hydroxyl and methyl groups. For example, NMR (200 MHz) resolves signals for the dihydroquinolinone backbone and substituents. TLC is recommended for real-time reaction monitoring .

Q. How can intermediates like 3-methyl-2,3,7,8-tetrahydroquinoline-4,5(1H,6H)-dione be utilized in derivatization?

This intermediate serves as a scaffold for generating derivatives. For instance, heating under microwave conditions enables further functionalization (e.g., hydroxylation) to yield 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one. Such steps expand structural diversity for biological testing .

Advanced Research Questions

Q. What strategies address contradictions in spectral data or unexpected byproducts during synthesis?

Discrepancies in NMR or mass spectra often arise from incomplete aromatization or residual solvents. Reprocessing via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

Q. How can Beckmann rearrangement be applied to modify the core scaffold for medicinal chemistry?

Ring expansion via Beckmann rearrangement of 7,8-dihydroquinolin-5(6H)-ones generates novel azepinone scaffolds. This method diversifies the compound’s framework, enabling exploration of trifluoromethylated analogs with enhanced drug-like properties (e.g., solubility, permeability) .

Q. What methodologies optimize reaction conditions for derivatives with improved biopharmaceutical profiles?

Q. How does sodium tetrahydroborate reduction influence the synthesis of hydrogenated analogs?

Sodium tetrahydroborate selectively reduces ketone groups in 7,8-dihydroquinolin-5(6H)-ones to yield saturated analogs (e.g., 3,7,7-trimethyl derivatives). Optimized conditions (ethanol, 0°C) achieve >90% yield, confirmed by IR and NMR .

Methodological Challenges

Q. What are the pitfalls in scaling up microwave-assisted syntheses, and how are they mitigated?

Microwave inhomogeneity can cause hot spots, leading to side reactions. Use continuous-flow reactors to ensure uniform heating and scalability. Process analytical technology (PAT) tools monitor reaction progression in real time .

Q. How do solvent choice and catalyst loading impact stereoselectivity in proline-catalyzed reactions?

Polar aprotic solvents (e.g., DMF) enhance proline’s catalytic efficiency by stabilizing enamine intermediates. Catalyst loading >10 mol% improves enantiomeric excess (ee) but may complicate purification. Balance ee and practicality via DoE (Design of Experiments) .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

Density Functional Theory (DFT) models simulate transition states for cyclization steps, guiding regioselective modifications. Molecular docking further prioritizes derivatives with potential bioactivity (e.g., antimicrobial targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.